[2-(Benzyloxy)-4-methoxyphenyl]methanol
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Overview
Description
[2-(Benzyloxy)-4-methoxyphenyl]methanol is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is characterized by a benzyloxy group and a methoxy group attached to a phenyl ring, with a methanol group at the para position relative to the methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-4-methoxyphenyl]methanol typically involves the protection of phenolic hydroxyl groups and subsequent functionalization. One common method includes the benzylation of 4-methoxyphenol followed by the reduction of the resulting benzyl ether . The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)-4-methoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(Benzyloxy)-4-methoxyphenyl]carboxylic acid.
Reduction: Formation of [2-(Benzyloxy)-4-methoxyphenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
[2-(Benzyloxy)-4-methoxyphenyl]methanol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)-4-methoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methanol group can undergo oxidation or reduction, altering the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
[2-(Benzyloxy)-3-methoxyphenyl]methanol: Similar structure but with the methoxy group at the meta position.
[2-(Benzyloxy)-4-methoxyphenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
[2-(Benzyloxy)-4-methoxyphenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The para positioning of the methoxy and methanol groups allows for unique interactions and reactivity compared to its meta or ortho analogs .
Properties
IUPAC Name |
(4-methoxy-2-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLDWGQVPKNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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